molecular formula C17H18N2O4 B3753561 4-(4-methylphenoxy)-N-(3-nitrophenyl)butanamide

4-(4-methylphenoxy)-N-(3-nitrophenyl)butanamide

Cat. No.: B3753561
M. Wt: 314.34 g/mol
InChI Key: NZFPTZYEWISGKL-UHFFFAOYSA-N
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Description

4-(4-methylphenoxy)-N-(3-nitrophenyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone substituted with a 4-methylphenoxy group and a 3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylphenoxy)-N-(3-nitrophenyl)butanamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Preparation of 4-methylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 4-methylphenoxybutanoic acid: The 4-methylphenol is then reacted with butanoic acid chloride in the presence of a base like pyridine to form 4-methylphenoxybutanoic acid.

    Nitration of aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 3-nitroaniline.

    Amidation reaction: Finally, 4-methylphenoxybutanoic acid is reacted with 3-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylphenoxy)-N-(3-nitrophenyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Strong nucleophiles such as sodium hydride or potassium tert-butoxide.

Major Products

    Reduction: 4-(4-methylphenoxy)-N-(3-aminophenyl)butanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-methylphenoxy)-N-(3-nitrophenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-methylphenoxy)-N-(3-nitrophenyl)butanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then interact with various biological targets. The phenoxy and butanamide groups can also contribute to the compound’s overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methylphenoxy)-N-(3-aminophenyl)butanamide: A reduced form of the compound with an amino group instead of a nitro group.

    4-(4-methylphenoxy)-N-(3-chlorophenyl)butanamide: A derivative with a chloro group instead of a nitro group.

    4-(4-methylphenoxy)-N-(3-methylphenyl)butanamide: A derivative with a methyl group instead of a nitro group.

Uniqueness

4-(4-methylphenoxy)-N-(3-nitrophenyl)butanamide is unique due to the presence of both a nitro group and a phenoxy group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can result in distinct properties that are not observed in similar compounds.

Properties

IUPAC Name

4-(4-methylphenoxy)-N-(3-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-13-7-9-16(10-8-13)23-11-3-6-17(20)18-14-4-2-5-15(12-14)19(21)22/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFPTZYEWISGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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